molecular formula C10H9N3O2 B2543805 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1154896-82-8

1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2543805
M. Wt: 203.201
InChI Key: RJAFVJZCUMEOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole-4-carboxylic acid family, which is known for its diverse biological activities and potential in drug development. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be functionalized to yield a variety of biologically active compounds . The pyridine moiety attached to the pyrazole ring can further modulate the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids typically involves the formation of the pyrazole ring followed by functionalization at the appropriate positions. For instance, an improved synthesis of 1H-pyrazole-4-carboxylic acid has been reported, which starts from ethyl cyanoacetate and triethyl orthoformate and involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a high yield of 97.1% . Although the specific synthesis of "1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving a coupling reaction between a pyrazole carboxylic acid and a pyridine derivative.

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acids and their derivatives is characterized by the presence of the pyrazole ring and the carboxylic acid group. The pyrazole ring can engage in hydrogen bonding and π-π interactions due to the presence of nitrogen atoms, which can be crucial for the binding of these molecules to biological targets . The pyridine ring can also participate in such interactions, potentially enhancing the compound's affinity for certain receptors or enzymes.

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo a variety of chemical reactions, including amide formation, esterification, and heterocyclization. For example, 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and carboxylates through reactions with binucleophiles . Similarly, the compound of interest could potentially undergo reactions with amines to form amides or with alcohols to form esters, expanding the chemical diversity and potential applications of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids are influenced by their functional groups. These compounds typically exhibit moderate solubility in polar solvents due to the presence of the carboxylic acid group. The pyrazole and pyridine rings contribute to the acidity and basicity of the molecule, which can be exploited in the design of pH-sensitive drugs or prodrugs. The presence of the pyridine ring also affects the electronic distribution within the molecule, which can be studied through quantum-chemical calculations to predict reactivity and interactions with biological targets .

Scientific Research Applications

Synthesis and Functionalization

  • 1H-pyrazole-3-carboxylic acid derivatives, related to the queried compound, have been utilized in various synthesis and functionalization studies. For example, 1H-pyrazole-3-carboxamide was synthesized from 1H-pyrazole-3-carboxylic acid and 2,3-diaminopyridine, showcasing its utility in forming new chemical structures (Yıldırım, Kandemirli, & Demir, 2005).

Novel Synthesis Methods

Structural Analysis and Computational Studies

  • The molecular structure of pyrazole derivatives, closely related to the queried compound, has been a subject of extensive structural and computational analysis, highlighting the significance of these compounds in the field of molecular chemistry (Shen, Huang, Diao, & Lei, 2012).

Application in Medicinal Chemistry

Exploration in Supramolecular Chemistry

  • The exploration of pyrazole-3-carboxylic acids in supramolecular chemistry, particularly in the study of their crystal structures and formation of supramolecular synthons, showcases their importance in the field of crystal engineering (Vishweshwar, Nangia, & Lynch, 2002).

Development of New Chemical Entities

  • Research has also focused on creating novel chemical entities using pyrazole-4-carboxylic acid derivatives. This includes the synthesis of a variety of new compounds with potential applications in diverse fields of chemistry (Aly, Abdo, & El-Gharably, 2004).

Antimicrobial and Antibacterial Studies

Safety And Hazards

The safety data sheet for a similar compound, PYRIDIN-4-YL-ACETONITRILE, provides information on hazards, precautions, and first aid measures .

Future Directions

The biomedical applications of pyrazolo[3,4-b]pyridines are being explored, with more than 300,000 1H-pyrazolo[3,4-b]pyridines described in the literature . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

properties

IUPAC Name

1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAFVJZCUMEOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

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